ALLYL(CYCLOPENTADIENYL)NICKEL(II) 97

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ALLYL(CYCLOPENTADIENYL)NICKEL(II) 97 can be achieved by different methods, including the reaction of nickel (II) chloride or nickel (II) acetate with cyclopentadiene and allyl chloride in the presence of a reducing agent such as magnesium or lithium.

Molecular Structure Analysis

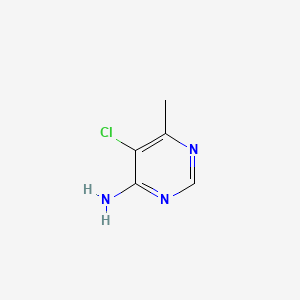

The bonding properties of ALLYL(CYCLOPENTADIENYL)NICKEL(II) 97 are complex and have been studied using various techniques such as X-ray crystallography, NMR spectroscopy, infrared spectroscopy, and computational methods. The compound exhibits a distorted tetrahedral geometry around the nickel center, and the allyl and cyclopentadienyl ligands are coordinated in a bidentate manner.

Chemical Reactions Analysis

ALLYL(CYCLOPENTADIENYL)NICKEL(II) 97 has many applications in scientific experiments, such as catalysis, synthesis, and spectroscopy. It can be used as a catalyst in various organic reactions, such as olefin polymerization, hydrogenation, and cross-coupling.

Physical And Chemical Properties Analysis

ALLYL(CYCLOPENTADIENYL)NICKEL(II) 97 is a yellow-orange crystalline solid that is soluble in organic solvents such as dichloromethane, chloroform, and toluene. It is stable in air and moisture, but it can decompose at high temperatures. The compound has a melting point of 7-9 °C and a density of 1.31 g/mL at 25 °C .

Mechanism of Action

The cyclopentadienyl ligands form a wide array of organometallic compounds exhibiting different formulations that begin with the so-called “piano stool” CpML n (n = 2,3 or 4) type ones and extends to the most commonly observed “metallocene” Cp 2 M type ones to even go beyond further to the “bent metallocene” Cp 2 MX n (n = 1,2 or 3) type ones.

Safety and Hazards

ALLYL(CYCLOPENTADIENYL)NICKEL(II) 97 is classified as Pyrophoric liquids, Category 1, and Acute toxicity - Category 4, Oral, Dermal, Inhalation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

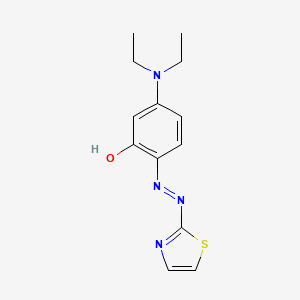

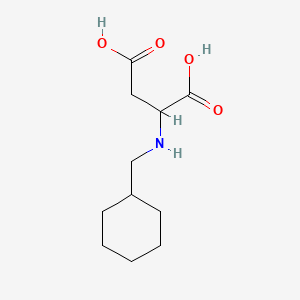

| { "Design of the Synthesis Pathway": "The synthesis of ALLYL(CYCLOPENTADIENYL)NICKEL(II) 97 can be achieved through a series of reactions involving the reaction of allyl chloride and cyclopentadiene with nickel(II) chloride.", "Starting Materials": ["Allyl chloride", "Cyclopentadiene", "Nickel(II) chloride"], "Reaction": [ "Step 1: Dissolve nickel(II) chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.", "Step 2: Add cyclopentadiene dropwise to the nickel(II) chloride solution with stirring at room temperature.", "Step 3: Heat the reaction mixture to 50°C and stir for 1 hour.", "Step 4: Add allyl chloride dropwise to the reaction mixture at 50°C with stirring.", "Step 5: Stir the reaction mixture for an additional 2 hours at 50°C.", "Step 6: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 7: Wash the solid with diethyl ether and dry under vacuum to obtain ALLYL(CYCLOPENTADIENYL)NICKEL(II) 97 as a brown solid." ] } | |

CAS RN |

12107-46-9 |

Product Name |

ALLYL(CYCLOPENTADIENYL)NICKEL(II) 97 |

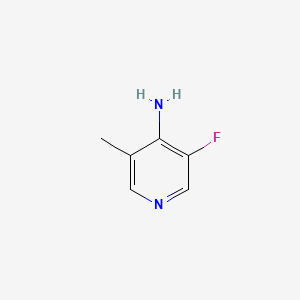

Molecular Formula |

C8H10Ni |

Molecular Weight |

164.861 |

IUPAC Name |

cyclopenta-1,3-diene;nickel(2+);prop-1-ene |

InChI |

InChI=1S/C5H5.C3H5.Ni/c1-2-4-5-3-1;1-3-2;/h1-5H;3H,1-2H2;/q2*-1;+2 |

InChI Key |

DOYIBAKSKZZYPC-UHFFFAOYSA-N |

SMILES |

[CH2-]C=C.[CH-]1C=CC=C1.[Ni+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.